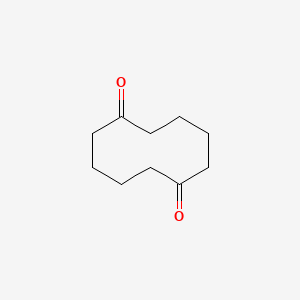
1,6-Cyclodecanedione
Cat. No. B1615606
Key on ui cas rn:
38734-05-3
M. Wt: 168.23 g/mol
InChI Key: KBSGQTAYVRWUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06576787B1
Procedure details


A mixture of 3 mmol of cis-decalin, 18 mmol of biacetyl, 0.3 mmol of N-hydroxyphthalimide, 0.015 mmol of cobalt(II) acetate, and 3 ml of acetic acid was stirred at 75° C. in an oxygen atmosphere (1 atm) for 8 hours. A gas chromatographic analysis of products in a reaction mixture found that 4a-acetyl-cis-decalin (yield: 24%), 4a-hydroxy-cis-decalin (yield: 4%), 4a,8a-dihydroxy-cis-decalin (yield: 22%), 1,6-cyclodecanedione (yield: 10%), and 4a-acetyl-8a-hydroxy-cis-decalin (yield: 5%) were formed with a conversion rate from cis-decalin of 67%.



Name
cobalt(II) acetate
Quantity
0.015 mmol
Type
catalyst
Reaction Step One



Yield
24%

Yield
4%

Yield
22%

Name
Yield
10%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[C@@H:10]2[C@@H:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:2]1.[C:11]([C:14]([CH3:16])=[O:15])([CH3:13])=[O:12].ON1[C:22](=O)[C:21]2=[CH:24][CH:25]=[CH:26][CH:27]=[C:20]2[C:19]1=[O:28].[O:29]=O>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(O)(=O)C>[C:11]([C@@:5]12[CH2:6][CH2:7][CH2:8][CH2:9][C@@H:10]1[CH2:1][CH2:2][CH2:3][CH2:4]2)(=[O:12])[CH3:13].[OH:15][C@@:14]12[CH2:16][CH2:25][CH2:26][CH2:27][C@@H:20]1[CH2:21][CH2:22][CH2:13][CH2:11]2.[OH:12][C@@:11]12[CH2:3][CH2:2][CH2:1][CH2:10][C@:14]1([OH:15])[CH2:16][CH2:20][CH2:19][CH2:13]2.[C:19]1(=[O:28])[CH2:20][CH2:27][CH2:26][CH2:25][C:24](=[O:29])[CH2:21][CH2:22][CH2:13][CH2:11]1 |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC[C@@H]2CCCC[C@H]12
|
|
Name
|
|
|
Quantity
|
18 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C)C(=O)C
|
|
Name
|
|
|
Quantity
|
0.3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
|
Name
|
cobalt(II) acetate
|
|
Quantity
|
0.015 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)[C@@]12CCCC[C@H]2CCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 24% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O[C@@]12CCCC[C@H]2CCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 4% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O[C@@]12CCCC[C@]2(CCCC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 22% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC(CCCC1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 10% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
